1-benzyl-N-(2-fluorophenyl)piperidin-4-amine
Overview
Description
Ortho-fluoro 4-ANBP, also known as N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is a chemical compound with the molecular formula C18H21FN2 and a molecular weight of 284.4 g/mol . It is an analytical reference standard that is structurally similar to known opioids and is used primarily in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ortho-fluoro 4-ANBP is synthesized through a series of chemical reactions involving the introduction of a fluorine atom into the aromatic ring of 4-ANBP. The synthetic route typically involves the following steps:
Nitration: The starting material, 4-ANBP, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Industrial Production Methods
Industrial production of ortho-fluoro 4-ANBP follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced as a crystalline solid with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Ortho-fluoro 4-ANBP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom in the ortho position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ortho-fluoro 4-ANBP is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ortho-fluoro 4-ANBP involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, modulating their activity and resulting in analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain perception .
Comparison with Similar Compounds
Similar Compounds
Para-fluoro 4-ANBP: Similar in structure but with the fluorine atom in the para position.
N-benzyl ortho-fluoro norfentanyl: An intermediate in the synthesis of ortho-fluoro 4-ANBP.
Uniqueness
Ortho-fluoro 4-ANBP is unique due to its specific fluorination at the ortho position, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s binding affinity to opioid receptors and its overall pharmacological profile .
Properties
IUPAC Name |
1-benzyl-N-(2-fluorophenyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZSOVIRNVAJRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037060 | |
Record name | Despropionyl N-benzyl o-fluoro norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416876-71-6 | |
Record name | Despropionyl N-benzyl o-fluoro norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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